molecular formula C77H135N17O14 B13392273 H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2

H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2

Cat. No.: B13392273
M. Wt: 1523.0 g/mol
InChI Key: XLTWUWYATXRNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2” is a synthetic peptide composed of multiple D- and L-amino acids. Peptides like this are often used in research to study protein interactions, enzyme functions, and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.

    Deprotection: of the amino acid side chains using TFA.

    Cleavage: of the peptide from the resin using a cleavage cocktail.

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers, which can handle large-scale synthesis with high precision. The process is similar to SPPS but scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation, particularly at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs for research purposes.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: DTT, TCEP.

    Coupling reagents: HBTU, DIC.

Major Products

The major products of these reactions are typically modified peptides with altered functional groups or sequences.

Scientific Research Applications

Chemistry

    Protein Interaction Studies: Used to study how proteins interact with each other or with other molecules.

    Enzyme Substrates: Serve as substrates to study enzyme kinetics and mechanisms.

Biology

    Cell Signaling: Investigate the role of peptides in cell signaling pathways.

    Receptor Binding: Study how peptides bind to receptors on cell surfaces.

Medicine

    Drug Development: Potential therapeutic agents for diseases like cancer, diabetes, and infectious diseases.

    Diagnostics: Used in diagnostic assays to detect specific proteins or antibodies.

Industry

    Biotechnology: Used in the development of biotechnological products and processes.

    Pharmaceuticals: Incorporated into drug formulations for targeted delivery.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets such as enzymes, receptors, or other proteins. This binding can activate or inhibit biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Leu-DL-Phe-OH
  • H-DL-Leu-DL-Trp-DL-Pro-DL-Phe-OH

Uniqueness

The uniqueness of “H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2” lies in its specific sequence, which can confer unique binding properties and biological activities compared to other peptides.

Properties

Molecular Formula

C77H135N17O14

Molecular Weight

1523.0 g/mol

IUPAC Name

N-[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)

InChI Key

XLTWUWYATXRNPA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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